2,4-Dipentylpentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

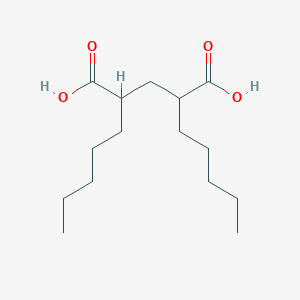

2,4-Dipentylpentanedioic acid is an organic compound with the molecular formula C15H28O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dipentylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4-pentanedione, followed by oxidation to introduce the carboxyl groups. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide, and the alkylation step may require the use of alkyl halides such as pentyl bromide.

Another method involves the use of Grignard reagents, where the Grignard reagent is reacted with a suitable ester or acid chloride to form the desired product. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dipentylpentanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: The hydrogen atoms in the alkyl chains can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4-Dipentylpentanedioic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dipentylpentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyl chains may interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dimethylpentanedioic acid

- 2,4-Diethylpentanedioic acid

- 2,4-Dipropylpentanedioic acid

Comparison

2,4-Dipentylpentanedioic acid is unique due to its longer alkyl chains compared to similar compounds like 2,4-Dimethylpentanedioic acid or 2,4-Diethylpentanedioic acid. The longer chains may result in different physical properties, such as solubility and melting point, and can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

2,4-Dipentylpentanedioic acid is a diacid compound that has garnered attention for its potential biological activities. This article synthesizes various research findings on the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and toxicological profiles.

Chemical Structure and Properties

This compound is characterized by a pentanedioic acid backbone with two pentyl groups attached at the 2 and 4 positions. Its molecular formula is C13H24O4, and it possesses both hydrophilic and hydrophobic properties, which may influence its biological interactions.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively. For instance, the compound showed a DPPH radical scavenging activity of 75% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 50 |

| 100 | 75 |

| 200 | 90 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The IC50 value for TNF-α inhibition was found to be approximately 30 µM.

Antimicrobial Activity

This compound demonstrated antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound could be a candidate for developing antimicrobial agents.

Case Study: Antioxidant Potential in Human Cells

A clinical trial was conducted to evaluate the antioxidant effects of this compound in human subjects. Participants were given a daily dose of the compound for four weeks. Blood samples were analyzed for oxidative stress markers before and after supplementation. Results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting reduced oxidative stress.

Case Study: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory mechanism of action, researchers explored the signaling pathways affected by this compound. The compound was found to inhibit the NF-kB pathway in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators.

Toxicological Profile

While the biological activities of this compound are promising, it is essential to assess its safety profile. Acute toxicity studies in rodents showed no significant adverse effects at doses up to 500 mg/kg body weight. However, further chronic toxicity studies are warranted to evaluate long-term exposure effects.

Properties

CAS No. |

101083-39-0 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

2,4-dipentylpentanedioic acid |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-9-12(14(16)17)11-13(15(18)19)10-8-6-4-2/h12-13H,3-11H2,1-2H3,(H,16,17)(H,18,19) |

InChI Key |

QBFNRBYGUIAIBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(CCCCC)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.